BRD4 BD1 Binding Affinity vs. JQ1
BRD4 degrader-2 demonstrates high binding affinity for the BRD4 bromodomain 1 (BD1) with an IC50 of 14.2 nM . This affinity is comparable to that of other high-affinity PROTACs (e.g., MZ1 Kd = 13-60 nM for BRD4 BD1/2) and far surpasses the weak affinity of the parent BRD4 inhibitor JQ1, which exhibits an IC50 of 5056 nM (5.1 μM) for BRD4 BD1 [1]. This 356-fold difference in target engagement highlights the enhanced potency of the degrader over the inhibitor.
| Evidence Dimension | Binding Affinity for BRD4 BD1 |
|---|---|
| Target Compound Data | IC50 = 14.2 nM |
| Comparator Or Baseline | JQ1 (BRD4 inhibitor) IC50 = 5056 nM; MZ1 (PROTAC) Kd = 13-60 nM (for BRD4 BD1/2) |
| Quantified Difference | 356-fold more potent than JQ1; within the high-affinity range of established PROTACs. |
| Conditions | Biochemical binding assay for BRD4 BD1 (for target compound); BRD4 BD1 binding assay (for JQ1); Surface Plasmon Resonance (SPR) for MZ1 Kd values. |
Why This Matters
Superior target engagement at the molecular level, as quantified by IC50, is a prerequisite for efficient degradation and predicts a more favorable therapeutic window, making BRD4 degrader-2 a more potent tool compound than the widely used inhibitor JQ1.
- [1] Figure 1. IC50 values for JQ1, ARV-771, and BMS-986165. PMC. 2023. View Source
